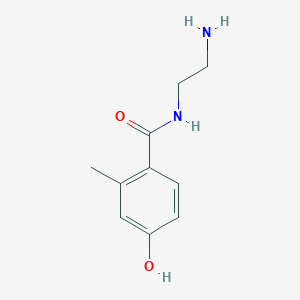

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide

CAS No.: 1697749-95-3

Cat. No.: VC2765133

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1697749-95-3 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide |

| Standard InChI | InChI=1S/C10H14N2O2/c1-7-6-8(13)2-3-9(7)10(14)12-5-4-11/h2-3,6,13H,4-5,11H2,1H3,(H,12,14) |

| Standard InChI Key | LZDMHIHGUFXXLL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)O)C(=O)NCCN |

| Canonical SMILES | CC1=C(C=CC(=C1)O)C(=O)NCCN |

Introduction

Chemical Structure and Properties

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide features a unique structural arrangement that contributes to its biological activity. The compound consists of a benzene ring with a hydroxyl group at the para position relative to the amide functionality, an aminoethyl group attached to the nitrogen atom of the amide, and a methyl group attached to the benzene ring.

Basic Properties and Identifiers

The compound has been well-characterized through various analytical methods, with its key properties summarized in Table 1.

Table 1: Chemical and Physical Properties of N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide

| Property | Value |

|---|---|

| CAS Number | 1697749-95-3 |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Physical Appearance | Solid |

| IUPAC Name | N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide |

| PubChem CID | 107670517 |

| InChI | InChI=1S/C10H14N2O2/c1-7-6-8(13)2-3-9(7)10(14)12-5-4-11/h2-3,6,13H,4-5,11H2,1H3,(H,12,14) |

| InChIKey | LZDMHIHGUFXXLL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)O)C(=O)NCCN |

Structural Features

The molecular structure of N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide contains several key functional groups that contribute to its chemical reactivity and biological interactions:

-

A benzamide core structure

-

A hydroxyl group at the para position of the benzene ring

-

A methyl group at the ortho position

-

An aminoethyl side chain attached to the amide nitrogen

These structural features enable the compound to engage in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and potential electrostatic interactions with biological targets .

Synthesis Methods

Conventional Synthesis Approaches

N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide is typically synthesized from precursors such as 4-hydroxy-2-methylbenzoic acid and ethylenediamine. The synthesis generally follows an amide coupling reaction pathway, which involves the activation of the carboxylic acid group followed by nucleophilic attack by the amine.

A general synthetic route can be described as follows:

-

Activation of 4-hydroxy-2-methylbenzoic acid using coupling reagents or conversion to an acid chloride

-

Reaction with ethylenediamine to form the amide bond

-

Purification steps to isolate the final product

Biological Activities and Mechanisms

Receptor Interactions

Research indicates that N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide exhibits notable biological activities, particularly as an inhibitor of certain receptors including the P2X7 receptor. The P2X7 receptor is involved in inflammatory processes and pain signaling, making inhibitors of this receptor potentially valuable for treating various inflammatory conditions.

The hydroxyl group in the compound enhances its interaction with biological targets, contributing to its efficacy in potentially treating conditions such as gastric ulcers and other inflammatory diseases.

Current Research and Future Directions

Future Research Needs

Further studies are required to elucidate the precise mechanisms through which N-(2-aminoethyl)-4-hydroxy-2-methylbenzamide exerts its effects. Areas requiring additional research include:

-

Detailed structure-activity relationship studies to optimize potency and selectivity

-

In vivo studies to evaluate efficacy and safety in animal models

-

Pharmacokinetic and pharmacodynamic investigations

-

Exploration of potential synergistic effects with other therapeutic agents

-

Development of improved formulations to enhance bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume